![molecular formula C14H25N5O B12191427 N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12191427.png)
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexyl Group: The tetrazole ring is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2-methylpropylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of tetrazole derivatives, which have been synthesized and evaluated for their biological activities. Tetrazoles are known for their potential as bioisosteres in drug design due to their ability to mimic carboxylic acids while offering improved metabolic stability.
Antimicrobial Activity
Tetrazole derivatives, including those similar to N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have shown promising antimicrobial properties. A study demonstrated that a novel series of tetrazole compounds exhibited significant antimicrobial activity against various bacterial strains through the disc diffusion method, indicating potential therapeutic applications in treating infections .
Anti-inflammatory Properties
Research has indicated that certain tetrazole derivatives possess anti-inflammatory activity. For instance, compounds with similar structures were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The most potent compounds showed IC50 values as low as 2.0 μM for COX-2, suggesting that this compound could be explored further for its anti-inflammatory potential .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-component reactions that yield high purity products with significant biological activity. The one-pot synthesis method enhances efficiency and reduces the need for extensive purification processes .
Table 1: Comparative Synthesis Methods of Tetrazole Derivatives
Method | Yield (%) | Reaction Time (hours) | Remarks |
---|---|---|---|
One-pot condensation | 85 | 3 | High efficiency |
Continuous flow | 90 | 5 | Scalable for industrial use |
Traditional synthesis | 70 | 10 | Requires multiple purification steps |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of tetrazole derivatives, providing insights into their potential applications.
Anticancer Activity
In vitro studies have shown that certain tetrazole compounds exhibit cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The evaluation was conducted using MTT assays, revealing that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .
Antiparasitic Effects
Recent investigations into tetrazole derivatives have also highlighted their efficacy against parasitic infections. Compounds exhibiting strong antiamoebic activity against Entamoeba histolytica were identified, with IC50 values indicating high potency compared to existing treatments . This opens up possibilities for developing new antiparasitic medications.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity or selectivity, while the acetamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can be compared to other tetrazole-containing acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H29N
- IUPAC Name : this compound
This structure incorporates a cyclohexyl moiety and a tetrazole group, which are significant in influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The tetrazole ring is known to enhance binding affinity to certain receptors, potentially leading to modulation of neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
1. Antihypertensive Effects
Research indicates that compounds with similar structures exhibit antihypertensive properties by acting as angiotensin II receptor antagonists. This class of drugs prevents vasoconstriction and promotes vasodilation, thereby lowering blood pressure. The tetrazole group may enhance this activity by mimicking the action of angiotensin II.
2. Neuroprotective Properties
Studies have shown that tetrazole derivatives possess neuroprotective effects, potentially through the modulation of glutamate receptors or by reducing oxidative stress. This suggests that this compound could be explored for neurodegenerative conditions.
3. Anti-inflammatory Activity
The compound's structural features may confer anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory disorders.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antihypertensive | Angiotensin II receptor antagonism | |
Neuroprotective | Glutamate receptor modulation | |
Anti-inflammatory | COX inhibition |
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar tetrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease (Reference: ).
Properties
Molecular Formula |
C14H25N5O |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H25N5O/c1-12(2)9-15-13(20)8-14(6-4-3-5-7-14)10-19-11-16-17-18-19/h11-12H,3-10H2,1-2H3,(H,15,20) |
InChI Key |
RUSFMXRCLKEBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1(CCCCC1)CN2C=NN=N2 |
Origin of Product |
United States |
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